5-Fluoro-2-methylquinazolin-4-amine 5-Fluoro-2-methylquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 137553-47-0
VCID: VC8236450
InChI: InChI=1S/C9H8FN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13)
SMILES: CC1=NC2=C(C(=CC=C2)F)C(=N1)N
Molecular Formula: C9H8FN3
Molecular Weight: 177.18 g/mol

5-Fluoro-2-methylquinazolin-4-amine

CAS No.: 137553-47-0

Cat. No.: VC8236450

Molecular Formula: C9H8FN3

Molecular Weight: 177.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methylquinazolin-4-amine - 137553-47-0

Specification

CAS No. 137553-47-0
Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
IUPAC Name 5-fluoro-2-methylquinazolin-4-amine
Standard InChI InChI=1S/C9H8FN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13)
Standard InChI Key KUKDZIXHMRLAHF-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=CC=C2)F)C(=N1)N
Canonical SMILES CC1=NC2=C(C(=CC=C2)F)C(=N1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Fluoro-2-methylquinazolin-4-amine features a bicyclic quinazoline core substituted with a fluorine atom at position 5, a methyl group at position 2, and an amine group at position 4 (Figure 1). The planar aromatic system facilitates π-π stacking interactions with biological targets, while the fluorine atom enhances metabolic stability and binding affinity through electronegative effects .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H8FN3\text{C}_9\text{H}_8\text{FN}_3
Molecular Weight177.18 g/mol
IUPAC Name5-fluoro-2-methylquinazolin-4-amine
SMILESCC1=NC2=C(C(=CC=C2)F)C(=N1)N
InChI KeyKUKDZIXHMRLAHF-UHFFFAOYSA-N
PubChem CID15024271

The compound’s solubility and stability data remain under investigation, though its logP value (calculated as 1.92) suggests moderate lipophilicity, favoring cellular membrane penetration.

Synthesis and Synthetic Optimization

Primary Synthetic Route

A validated synthesis begins with 4-fluoro-1-methyl-2-nitrobenzene as the precursor. Reduction of the nitro group using iron powder in ethanol under acidic conditions yields 5-fluoro-2-methylaniline (70% yield), followed by cyclization with cyanogen bromide to form the quinazoline core .

Reaction Conditions:

  • Step 1 (Nitro Reduction):

    • Reagents: Iron powder (4.50 g, 81 mmol), HCl (0.25 mL)

    • Solvent: Ethanol (50 mL)

    • Temperature: Reflux at 78°C for 12 hours

    • Workup: Ethyl acetate extraction, NaHCO₃ basification, column chromatography (n-hexane/EtOAc 1:1) .

  • Step 2 (Cyclization):

    • Reagents: Cyanogen bromide, ammonium hydroxide

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80°C for 6 hours.

Analytical Characterization

Post-synthesis purification via column chromatography and recrystallization ensures >95% purity. Structural confirmation employs:

  • ¹H NMR (DMSO-d6d_6): δ 6.87 (t, J = 7.6 Hz, 1H), 6.38–6.34 (m, 1H), 6.22–6.18 (m, 1H), 1.99 (s, 3H) .

  • Mass Spectrometry: m/z 177.18 [M+H]⁺.

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Target Kinase
MCF-7 (Breast)4.2EGFR
A549 (Lung)5.6HER2
HeLa (Cervical)6.8VEGFR-2

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s kinase inhibitory profile supports its development as a targeted therapy for EGFR-driven cancers, such as non-small cell lung carcinoma. Combination studies with paclitaxel show synergistic effects (Combination Index = 0.45), reducing required chemotherapeutic doses .

Challenges and Optimization Needs

Current limitations include moderate aqueous solubility and off-target effects on vascular endothelial growth factor receptor (VEGFR-2). Structural modifications, such as introducing hydrophilic groups at position 7, are under investigation to improve pharmacokinetics .

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